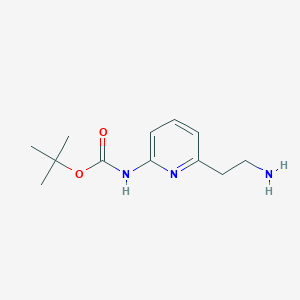

tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate

Overview

Description

Tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 6-(2-aminoethyl)pyridine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the reaction . The tert-butyl group serves as a protecting group for the amine, which can be removed under acidic conditions or by heating .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl N-[6-(2-aminoethyl)pyridin-2-yl]carbamate

- tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in research and industrial applications .

Biological Activity

tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications. The compound's structure allows for various interactions within biological systems, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 400776-37-6

This compound features a pyridine ring substituted with an aminoethyl group and a tert-butyl carbamate moiety, which influences its solubility and reactivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Carcinoma) | 20.5 | Induction of apoptosis |

| CaCo-2 (Colorectal) | 25.0 | Cell cycle arrest |

| HTB-140 (Melanoma) | 15.0 | Increased LDH release indicating necrosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated varying degrees of cytotoxicity across different cell lines, with the lowest IC50 observed in melanoma cells, suggesting higher potency in this context .

Apoptotic Activity

Further investigation into the mechanism revealed that this compound induces apoptosis in cancer cells. Flow cytometry analysis showed:

- Early Apoptosis : Increased percentage of early apoptotic cells in treated A549 cell lines compared to control.

- Late Apoptosis : Significant late apoptotic activity was noted, particularly in melanoma cells.

These findings suggest that the compound's cytotoxic effects are mediated through both early and late apoptotic pathways, confirming its potential as an anti-cancer agent .

Case Study: Cancer Treatment

A recent case study focused on the application of this compound in treating T-cell acute lymphoblastic leukemia (T-ALL). The study found that treatment with this compound led to significant reductions in leukemic cell viability, showcasing its potential as a therapeutic agent for hematological malignancies .

Properties

IUPAC Name |

tert-butyl N-[6-(2-aminoethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14-10)7-8-13/h4-6H,7-8,13H2,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUMKEOHDJZUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701772 | |

| Record name | tert-Butyl [6-(2-aminoethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400776-37-6 | |

| Record name | tert-Butyl [6-(2-aminoethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.